2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is a complex organic compound that belongs to the class of benzothieno oxazines This compound is characterized by its unique structure, which includes a bromophenyl group and a tetrahydrobenzothieno oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one typically involves multiple steps:
Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core. This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-aminothiophenol derivative, with an appropriate electrophile.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction. This can be done using a brominated aromatic compound, such as 4-bromobenzyl bromide, under basic conditions.
Oxazine Ring Formation: The final step involves the formation of the oxazine ring. This can be achieved through a cyclization reaction involving an appropriate aldehyde or ketone, under acidic or basic conditions, to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to the opening of the ring and formation of amine derivatives.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to perform substitution reactions on the bromophenyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structure suggests that it could interact with specific biological targets, such as receptors or enzymes, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one
- 2-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one
- 2-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one
Uniqueness
The uniqueness of 2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one lies in the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the tetrahydrobenzothieno oxazine core provides a rigid and planar structure, which can be crucial for specific interactions with molecular targets.
benzothieno[2,3-d][1,3]oxazin-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-bromophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-10-7-5-9(6-8-10)14-18-15-13(16(19)20-14)11-3-1-2-4-12(11)21-15/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXYYSVEWOADI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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